3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzimidazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like 2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazine-1-carbothioamide, which share a similar benzimidazole core.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thiol, which have a similar triazole ring structure.
Uniqueness
What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine apart is the combination of both benzimidazole and triazole rings in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-bromophenyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN6S/c17-11-5-3-4-10(8-11)15-21-22-16(23(15)18)24-9-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXASQSJZYCOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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